4-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-14-20(29-22(23-14)16-6-4-3-5-7-16)21(28)24-17-10-8-15(9-11-17)18-12-13-19(27)26(2)25-18/h3-13H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLRVELEMAUMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN(C(=O)C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide has garnered attention in recent years for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse scientific sources.
- Molecular Formula : C22H18N4O2S
- Molecular Weight : 402.47 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit specific enzymes such as phosphodiesterase, which play a crucial role in inflammatory processes. This inhibition suggests potential anti-inflammatory and antihypertensive effects.
A comparative analysis of similar compounds highlights the structural features that enhance biological activity. For instance, derivatives with modifications such as naphthamide or benzo[d][1,3]dioxole moieties demonstrated improved solubility and bioavailability, which are critical for effective antimicrobial action.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research findings indicate that it interacts with various cellular targets involved in cancer progression. The compound has shown effectiveness against several cancer cell lines, with IC50 values indicating potent cytotoxicity. For example, thiazole-bearing compounds have been highlighted for their ability to disrupt cellular functions critical for tumor growth .
A detailed structure-activity relationship (SAR) analysis reveals that the presence of methyl groups and specific functional groups within the thiazole ring significantly enhances anticancer activity. Compounds with electron-donating groups at strategic positions exhibit increased potency against cancer cells .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
- Substitution Reactions : Introducing the 1-methyl-6-oxo-pyridazin moiety through nucleophilic substitution.
- Final Coupling : Attaching the carboxamide group to complete the synthesis.
Advanced techniques such as continuous flow reactors can optimize yield and purity during these synthetic processes.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
2.1.1 Pyridinyl-Substituted Thiazole Carboxamides
- Example : Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (e.g., compounds [3a–s] from ).
- Comparison: The target compound replaces the pyridinyl group with a dihydropyridazinone-substituted phenyl ring. Pyridinyl analogs in were synthesized via coupling reactions with amines, a method likely shared with the target compound .
2.1.2 Hydrazide and Thiadiazole Derivatives
- Example : 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) and thiadiazole derivatives ().
- Comparison: These analogs replace the carboxamide with hydrazide or thiadiazole moieties. The carboxamide in the target compound may offer superior hydrolytic stability compared to hydrazides, which are prone to degradation. Anticancer activity: Thiadiazole derivatives in showed IC50 values as low as 1.61 μg/mL (compound 7b) against HepG-2 cells. The target compound’s dihydropyridazinone group could modulate similar or enhanced activity, but empirical data are lacking .
Functional Analogues
2.2.1 Chlorophenyl-Substituted Thiazole Carboxamides
- Example: N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-methylthiazole-5-carboxamide ().
- Comparison: The chloro and methyl groups on the phenyl ring in these analogs may enhance lipophilicity and membrane permeability compared to the target compound’s dihydropyridazinone-substituted phenyl group. No bioactivity data are provided for these compounds, precluding direct efficacy comparisons.
Table 1: Key Attributes of Comparable Thiazole Derivatives
Structure-Activity Relationships (SAR)
- Thiazole Core : Essential for scaffold rigidity and interactions with hydrophobic pockets in biological targets.
- Carboxamide Linker : Critical for hydrogen bonding; replacement with hydrazides () reduces stability but may increase reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
